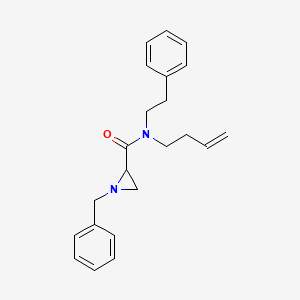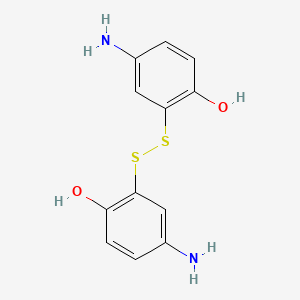
2,2'-Disulfanediylbis(4-aminophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(4-aminophenol): is an organic compound characterized by the presence of two aminophenol groups connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4-aminophenol) typically involves the reaction of 4-aminophenol with a disulfide-containing reagent. One common method involves the oxidation of 4-aminothiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of 2,2’-Disulfanediylbis(4-aminophenol) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Disulfanediylbis(4-aminophenol) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents in aqueous or organic solvents.
Substitution: Various electrophiles in the presence of bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Thiols or other reduced forms.
Substitution: Amino-substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(4-aminophenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Employed in the study of redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(4-aminophenol) primarily involves its redox properties. The disulfide bond can undergo reversible oxidation and reduction, making it a valuable tool for studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Comparison: 2,2’-Disulfanediylbis(4-aminophenol) is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. In contrast, similar compounds may lack these functional groups, limiting their versatility in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
918538-10-0 |
|---|---|
Molekularformel |
C12H12N2O2S2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-amino-2-[(5-amino-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H12N2O2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,15-16H,13-14H2 |
InChI-Schlüssel |
NRBAXZSUKPYJFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)SSC2=C(C=CC(=C2)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
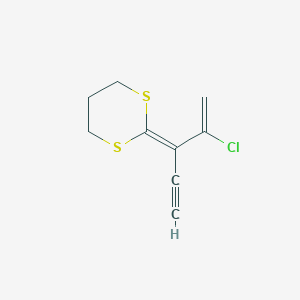
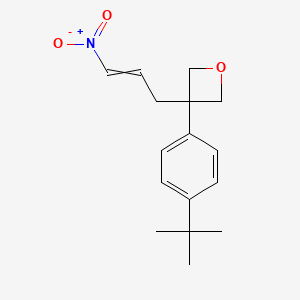
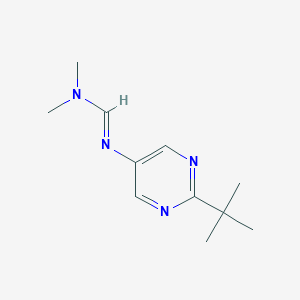
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
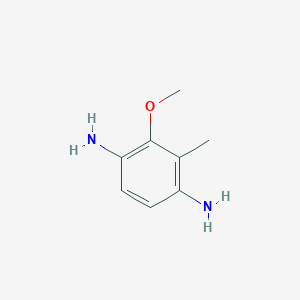
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
